molecular formula C11H11Cl2N3O2S B6522936 N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1006243-65-7

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B6522936
CAS RN: 1006243-65-7
M. Wt: 320.2 g/mol
InChI Key: IEPGWRPQVCIDGN-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nitration, hydrogenation, and acylation .

Mechanism of Action

Target of Action

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a derivative of propanil . Propanil’s primary target is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

The compound inhibits the Hill reaction in photosynthetic electron transfer within PSII . This inhibition disrupts the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy . As a result, the plant’s ability to produce ATP and NADPH, essential molecules for various cellular processes, is compromised .

Biochemical Pathways

The disruption of the photosynthetic electron transport chain affects multiple biochemical pathways in the plant. The most significant is the Calvin cycle, which relies on the ATP and NADPH produced during photosynthesis to fix carbon dioxide into glucose . Without these molecules, the Calvin cycle cannot proceed, leading to a reduction in the plant’s ability to produce glucose and other organic compounds .

Pharmacokinetics

Metabolism would likely involve degradation to less active compounds, and excretion may occur through various plant metabolic processes .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthesis, leading to a cessation of growth and eventually plant death . This is due to the plant’s inability to produce the necessary energy and reducing power to support its metabolic needs .

Action Environment

The efficacy and stability of N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. For instance, the persistence of propanil, a related compound, in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . Additionally, certain microbial communities can degrade propanil, potentially affecting the compound’s efficacy .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGWRPQVCIDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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